molecular formula C17H24N4O3 B11386163 1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-yl-3-propylurea

1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-yl-3-propylurea

Cat. No.: B11386163
M. Wt: 332.4 g/mol
InChI Key: MLGBRNLNIVPDKQ-UHFFFAOYSA-N
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Description

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)-3-PROPYLUREA is a synthetic organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)-3-PROPYLUREA typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, followed by the formation of the urea moiety via the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)-3-PROPYLUREA can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)-3-PROPYLUREA involves its interaction with specific molecular targets. The oxadiazole ring and urea moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(PROPAN-2-YL)-3-PROPYLUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and urea moiety provide a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-yl-3-propylurea

InChI

InChI=1S/C17H24N4O3/c1-5-10-18-17(22)21(12(2)3)11-15-19-16(20-24-15)13-6-8-14(23-4)9-7-13/h6-9,12H,5,10-11H2,1-4H3,(H,18,22)

InChI Key

MLGBRNLNIVPDKQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(C)C

Origin of Product

United States

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